N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction occurs, leading to the formation of an aldimine intermediate .
- Reductive Amination : The in situ formation of N-(5-pyrazolyl)imine is crucial in the reductive amination step. This intermediate serves as a key building block for other valuable pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of Compound X consists of an indole core linked to a pyrazole moiety. The pyrazole ring contains two nitrogen atoms in adjacent positions. The presence of these heterocyclic rings contributes to its potential biological activity .
Scientific Research Applications
FGFR Kinase Inhibitor
The compound has been identified as a potent FGFR kinase inhibitor . FGFRs (Fibroblast growth factor receptors) are a subfamily of receptor tyrosine kinases involved in various cellular processes such as angiogenesis, embryogenesis, tissue homeostasis, wound repair, and cancer . Therefore, inhibitors of FGFRs can be potential therapeutic agents for treating diseases related to these processes.
Cancer Treatment
As an FGFR kinase inhibitor, the compound can be used in cancer treatment . Aberrant FGFR signaling is implicated in many types of cancers, and thus, FGFR inhibitors can potentially be used to treat these cancers.
Drug Discovery
The compound’s intricate structure allows for intricate interactions, making it a potential candidate in drug discovery. It can be used as a scaffold to design and synthesize new drugs with improved properties.
Material Science
The compound’s unique structure and properties can also find applications in material science. It can be used in the synthesis of new materials with desired properties.
Catalysis
The compound can potentially be used in catalysis. Its unique structure can allow it to act as a catalyst in various chemical reactions, enhancing the rate of these reactions.
Synthesis of Other Valuable Pyrazole Derivatives
The compound can be used as a key synthetic intermediate in the preparation of other valuable pyrazole derivatives . Pyrazole derivatives have a wide range of physiological and pharmacological activities, making them promising scaffolds for the discovery of novel active pharmaceutical ingredients .
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSDXQXDYVUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.